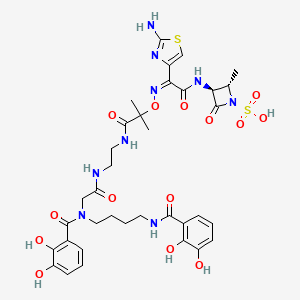
Antibacterial agent 63
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antibacterial Agent 63 is a synthetic compound designed to combat bacterial infections. It belongs to a class of antibacterial agents that target specific bacterial processes, making it effective against a broad spectrum of bacterial pathogens. The development of this compound is part of ongoing efforts to address the growing issue of antibiotic resistance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Antibacterial Agent 63 involves multiple steps, starting with the preparation of the core structure. This typically includes the formation of a heterocyclic ring, which is a common feature in many antibacterial agents. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired chemical transformations.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow processes. These methods are optimized for efficiency and yield, often involving automated systems to monitor and control reaction parameters. The final product is purified using techniques such as crystallization or chromatography to ensure high purity and potency.
Analyse Chemischer Reaktionen
Types of Reactions: Antibacterial Agent 63 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
Antibacterial Agent 63 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in studies to understand bacterial resistance mechanisms and to screen for new antibacterial agents.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by antibiotic-resistant strains.
Industry: Utilized in the development of antibacterial coatings and materials for medical devices and surfaces.
Wirkmechanismus
The mechanism of action of Antibacterial Agent 63 involves targeting specific bacterial processes. It binds to bacterial enzymes involved in cell wall synthesis, thereby inhibiting their function and leading to cell lysis. The compound also interferes with protein synthesis by binding to bacterial ribosomes, preventing the translation of essential proteins. These dual mechanisms make it highly effective against a broad range of bacterial pathogens.
Vergleich Mit ähnlichen Verbindungen
Penicillin: Targets bacterial cell wall synthesis but has a different core structure.
Cephalosporins: Similar mechanism of action but with variations in chemical structure.
Tetracyclines: Inhibit protein synthesis but bind to different sites on the bacterial ribosome.
Uniqueness: Antibacterial Agent 63 is unique in its dual mechanism of action, targeting both cell wall synthesis and protein synthesis. This makes it particularly effective against bacteria that have developed resistance to other antibiotics. Additionally, its synthetic route allows for modifications to enhance its efficacy and reduce potential side effects.
Eigenschaften
Molekularformel |
C35H43N9O14S2 |
|---|---|
Molekulargewicht |
877.9 g/mol |
IUPAC-Name |
(2S,3S)-3-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[1-[2-[[2-[(2,3-dihydroxybenzoyl)-[4-[(2,3-dihydroxybenzoyl)amino]butyl]amino]acetyl]amino]ethylamino]-2-methyl-1-oxopropan-2-yl]oxyiminoacetyl]amino]-2-methyl-4-oxoazetidine-1-sulfonic acid |
InChI |
InChI=1S/C35H43N9O14S2/c1-18-25(32(53)44(18)60(55,56)57)41-30(51)26(21-17-59-34(36)40-21)42-58-35(2,3)33(54)39-14-13-37-24(47)16-43(31(52)20-9-7-11-23(46)28(20)49)15-5-4-12-38-29(50)19-8-6-10-22(45)27(19)48/h6-11,17-18,25,45-46,48-49H,4-5,12-16H2,1-3H3,(H2,36,40)(H,37,47)(H,38,50)(H,39,54)(H,41,51)(H,55,56,57)/b42-26-/t18-,25-/m0/s1 |
InChI-Schlüssel |
PYTPQSVERNRQFV-VBSLVJBFSA-N |
Isomerische SMILES |
C[C@H]1[C@@H](C(=O)N1S(=O)(=O)O)NC(=O)/C(=N\OC(C)(C)C(=O)NCCNC(=O)CN(CCCCNC(=O)C2=C(C(=CC=C2)O)O)C(=O)C3=C(C(=CC=C3)O)O)/C4=CSC(=N4)N |
Kanonische SMILES |
CC1C(C(=O)N1S(=O)(=O)O)NC(=O)C(=NOC(C)(C)C(=O)NCCNC(=O)CN(CCCCNC(=O)C2=C(C(=CC=C2)O)O)C(=O)C3=C(C(=CC=C3)O)O)C4=CSC(=N4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



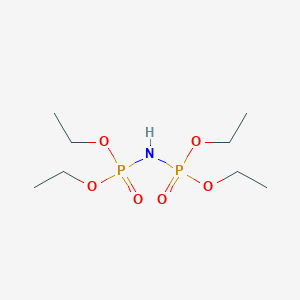
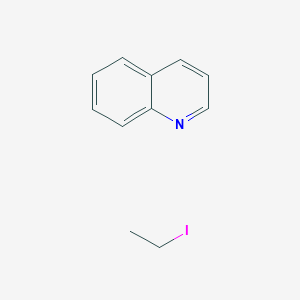
![[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P acetate](/img/structure/B14755225.png)
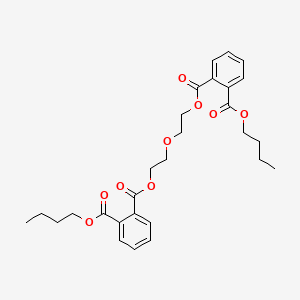
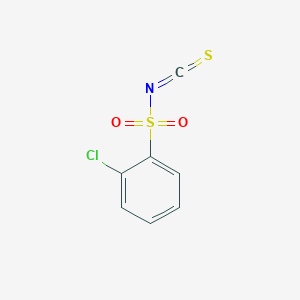
![2H-Cyclopropa[3,4]naphtho[1,2-b]oxirene](/img/structure/B14755260.png)

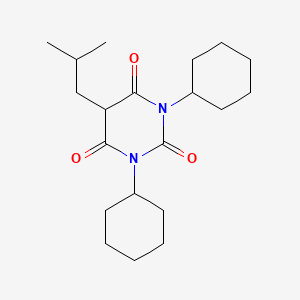
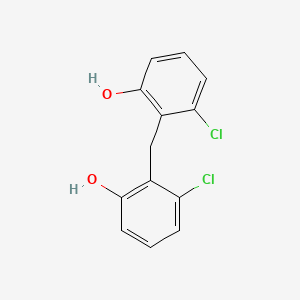
![methyl (1S,4aS,5S,7aS)-7-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B14755281.png)
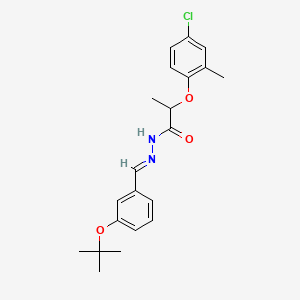
![[2-(Phenylamino)-1,4-Phenylene]bis({4-[2-(Pyrrolidin-1-Yl)ethyl]piperidin-1-Yl}methanone)](/img/structure/B14755287.png)
![1-[2,2-dichloroethenoxy(prop-2-enyl)phosphoryl]oxyhexane](/img/structure/B14755293.png)
